![molecular formula C18H39IOSi B14204219 Tert-butyl[(12-iodododecyl)oxy]dimethylsilane CAS No. 824404-35-5](/img/structure/B14204219.png)
Tert-butyl[(12-iodododecyl)oxy]dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl[(12-iodododecyl)oxy]dimethylsilane is an organosilicon compound with the molecular formula C18H39IOSi. This compound is characterized by the presence of a tert-butyl group, a dimethylsilane group, and a 12-iodododecyl chain. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of tert-butyl[(12-iodododecyl)oxy]dimethylsilane typically involves the reaction of tert-butyl(chloro)dimethylsilane with 12-iodododecanol. The reaction is carried out under anhydrous conditions and in the presence of a base such as triethylamine. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 12-iodododecanol attacks the silicon atom of tert-butyl(chloro)dimethylsilane, resulting in the formation of this compound .
Chemical Reactions Analysis
Tert-butyl[(12-iodododecyl)oxy]dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the 12-iodododecyl chain can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, to form new compounds.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the silicon atom, to form silanols or siloxanes.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon chain.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as hydrogen peroxide .
Scientific Research Applications
Tert-butyl[(12-iodododecyl)oxy]dimethylsilane is used in scientific research for various applications:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and polymers. It serves as a building block for the preparation of silane-based compounds.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of tert-butyl[(12-iodododecyl)oxy]dimethylsilane involves its ability to form stable bonds with various substrates. The silicon atom in the compound can form strong covalent bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical synthesis.
Comparison with Similar Compounds
Tert-butyl[(12-iodododecyl)oxy]dimethylsilane can be compared with other similar compounds, such as:
Tert-butyl(4-iodobutoxy)dimethylsilane: This compound has a shorter alkyl chain compared to this compound, making it less hydrophobic and less suitable for applications requiring long hydrophobic chains.
Tert-butyl(2-iodoethoxy)dimethylsilane: This compound has an even shorter alkyl chain and is used in different types of chemical reactions due to its distinct reactivity.
The uniqueness of this compound lies in its long hydrophobic chain, which makes it suitable for applications requiring amphiphilic properties, such as in the modification of biomolecules and in drug delivery systems .
Properties
CAS No. |
824404-35-5 |
|---|---|
Molecular Formula |
C18H39IOSi |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
tert-butyl-(12-iodododecoxy)-dimethylsilane |
InChI |
InChI=1S/C18H39IOSi/c1-18(2,3)21(4,5)20-17-15-13-11-9-7-6-8-10-12-14-16-19/h6-17H2,1-5H3 |
InChI Key |
ZNGCQVNWTUMCIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCCCCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


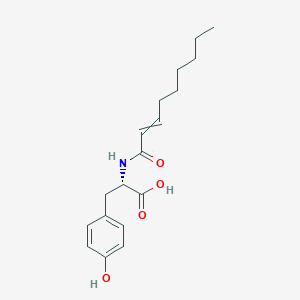

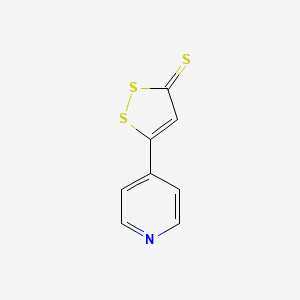
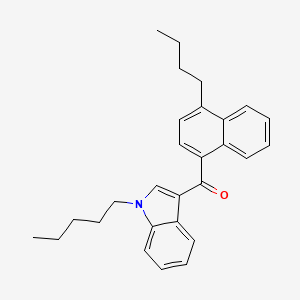

![2-Methyl-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B14204167.png)
![4-[4-(4-Methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine](/img/structure/B14204170.png)
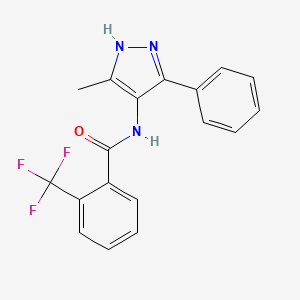
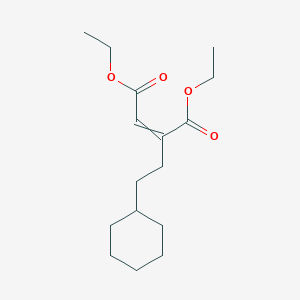

![2-(2-Methylpropyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B14204194.png)
![1,3-Dibenzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14204210.png)


